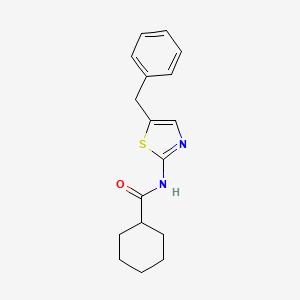

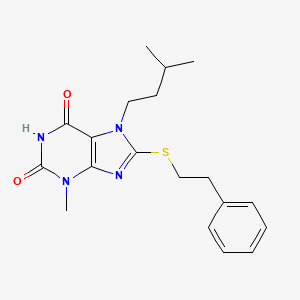

N-(2,4-二甲苯基)-2-(1-((4-甲氧苯基)磺酰基)哌啶-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

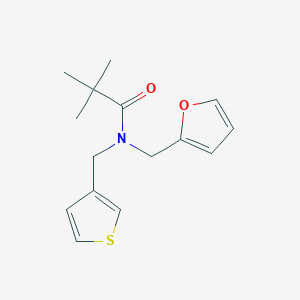

The compound "N-(2,4-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with a piperidine backbone and various substituents, which have been the focus of several studies due to their potential biological activities. The presence of sulfonyl and acyl groups in these compounds is of particular interest in the realm of synthetic organic chemistry and medicinal chemistry.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in the literature. For instance, the synthesis of N-sulfonyl piperidines was achieved by reacting benzenesulfonyl chloride with ethyl isonipecotate, followed by a series of steps leading to various N-substituted derivatives . Similarly, another study reported the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives by reacting benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions, followed by substitution with different electrophiles . These methods typically involve the use of weak bases and polar aprotic solvents or sodium hydride and N,N-Dimethylformamide (DMF) for the substitution reactions.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The sulfonyl group attached to the piperidine nitrogen is a common feature in these molecules, which is further elaborated by the attachment of various aryl or aralkyl groups through an acetamide linker . Spectral data such as 1H-NMR, IR, and mass spectrometry are typically used to elucidate the structures of these synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds often involves the modification of the piperidine nitrogen through acylation or sulfonylation. Anodic methoxylation of piperidine derivatives has been studied, showing that the presence of N-acyl and N-sulfonyl groups can influence the outcome of the methoxylation process, leading to the formation of α-monomethoxy or α,α'-dimethoxy derivatives depending on the electrolytes and anodes used .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the substituents attached to the piperidine ring. The introduction of sulfonyl and acyl groups can affect the compound's solubility, boiling point, melting point, and stability. The presence of these groups can also impact the compound's biological activity, as seen in the screening against various enzymes and bacteria, where the synthesized compounds exhibited a range of activities from moderate to significant .

科学研究应用

抗菌、抗真菌和驱虫活性

N-(2,6-二甲苯基)-2-(哌嗪-1-基)乙酰胺的苄基和磺酰衍生物的研究,一种密切相关的化合物,已显示出显着的生物活性,包括抗菌、抗真菌和驱虫性能。分子对接研究表明,这些化合物与靶蛋白的结合方式与标准化合物相似,证明了它们作为抗菌剂、抗真菌剂、驱虫剂和检测各种表面上的潜在指纹的指纹剂的潜力 (Khan 等人,2019).

镇痛特性

对具有相似结构基序的辣椒素晶体结构的研究发现,该化合物由于其特定的结构构象而表现出镇痛特性,这可能暗示相关化合物具有潜在的镇痛应用 (Park 等人,1995).

酶抑制

合成具有磺酰基哌啶基乙酰胺结构的化合物已被评估其对牛碳酸酐酶、乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 等酶的抑制潜力。这些研究显示出良好的活性,特别是在一些衍生物中,表明此类化合物在酶相关疾病中的治疗潜力 (Virk 等人,2018).

抗菌潜力

另一项关于带有哌啶和恶二唑核心结构的乙酰胺衍生物的研究评估了它们的抗菌潜力,揭示了对革兰氏阴性菌和革兰氏阳性菌菌株的适度抑制作用。这表明它们在开发新的抗菌剂中的用途 (Iqbal 等人,2017).

属性

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-16-7-12-21(17(2)14-16)23-22(25)15-18-6-4-5-13-24(18)29(26,27)20-10-8-19(28-3)9-11-20/h7-12,14,18H,4-6,13,15H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKXFVVAFREGQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

C=O)(C)C](/img/structure/B2520431.png)

![5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2520432.png)

![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2520435.png)

![2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide](/img/structure/B2520446.png)

![Methyl 3-(4-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2520448.png)